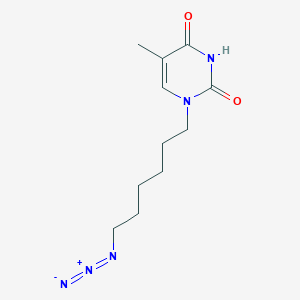
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C11H17N5O2 It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to a pyrimidine ring
Méthodes De Préparation
The synthesis of 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with 6-azidohexylamine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature for about 20 minutes
Analyse Des Réactions Chimiques
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione include other azido-substituted pyrimidines and hexyl derivatives. These compounds share similar reactivity due to the presence of the azido group but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific structure, which combines the properties of both the azido group and the pyrimidine ring.
Propriétés
Numéro CAS |
823226-71-7 |
|---|---|
Formule moléculaire |
C11H17N5O2 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
1-(6-azidohexyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N5O2/c1-9-8-16(11(18)14-10(9)17)7-5-3-2-4-6-13-15-12/h8H,2-7H2,1H3,(H,14,17,18) |
Clé InChI |
RNPATFAQWWOVRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


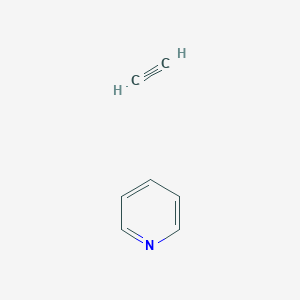
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)

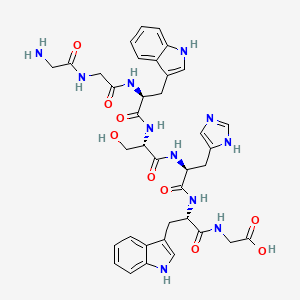
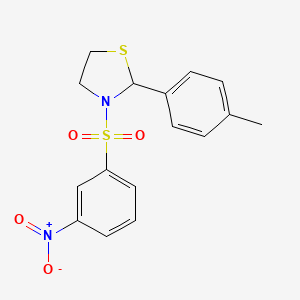
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
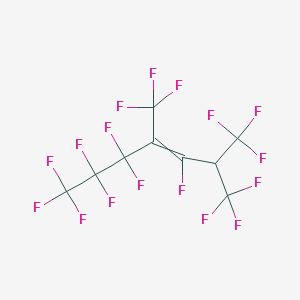
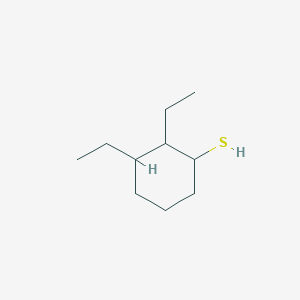
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

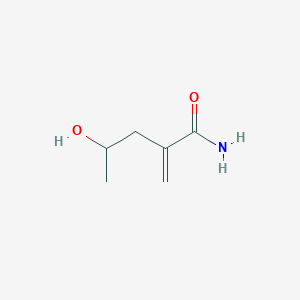
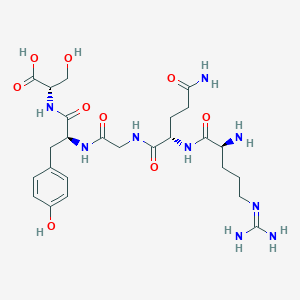
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
